3-(Methylamino)pyridine-2-sulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(methylamino)pyridine-2-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2S/c1-8-5-3-2-4-9-6(5)12(7,10)11/h2-4,8H,1H3,(H2,7,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRDGPMOXBLENHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(N=CC=C1)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Pyridine Sulfonamide Analogues and Derivatives
Strategies for Core Pyridine-Sulfonamide Scaffold Construction
The foundational synthesis of the pyridine-sulfonamide core relies on established chemical reactions that functionalize the pyridine (B92270) ring and form the critical sulfonamide linkage.
The pyridine ring is intrinsically electron-deficient, which makes it susceptible to nucleophilic substitution, particularly at the ortho (2) and para (4) positions. nih.govquimicaorganica.org This reactivity is a cornerstone for introducing sulfonamide precursors. The reaction typically proceeds through an addition-elimination mechanism where a nucleophile attacks the ring, and a leaving group is subsequently expelled. quimicaorganica.org
The efficiency of nucleophilic aromatic substitution (SNAr) can be enhanced by the presence of good leaving groups, such as halogens (Cl, Br, F), on the pyridine ring. nih.gov For instance, 2- or 4-halopyridines are common substrates for SNAr reactions. nih.gov Another strategy involves the activation of the pyridine ring by forming a pyridine N-oxide. This modification increases the ring's electrophilicity and facilitates nucleophilic attack. nih.gov Lewis acids, such as those based on zinc, can also be used to activate the pyridine ring towards nucleophilic substitution by coordinating to the nitrogen atom. semanticscholar.org
Table 1: Examples of Nucleophilic Substitution Approaches
| Precursor | Reagent/Nucleophile | Conditions | Product Type |
|---|---|---|---|
| 2-Halopyridine | Sulfinamide Salt | Base, Solvent | Pyridine-2-sulfonamide |
| Pyridine N-oxide | Activating Agent, Sulfonamide | Varies | Functionalized Pyridine |
The most direct and widely used method for forming the sulfonamide (SO₂-N) bond is the condensation reaction between an amine and a sulfonyl chloride. ijarsct.co.in This approach is central to the synthesis of numerous pyridine-sulfonamide derivatives. eurjchem.com The reaction involves a primary or secondary amine attacking the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion. ijarsct.co.in
Typically, the reaction is carried out in the presence of an organic or inorganic base to neutralize the hydrochloric acid (HCl) generated as a byproduct. ijarsct.co.inresearchgate.net A simple, one-pot synthesis of N-pyridin-3-yl-benzenesulfonamide was achieved with a 93.3% yield by reacting benzene (B151609) sulfonyl chloride with 3-aminopyridine (B143674) in the presence of aqueous sodium carbonate (Na₂CO₃). researchgate.net Similarly, a method for producing 3-ethylsulfonyl-2-pyridine sulfonamide involves the condensation of 3-ethylsulfonyl-2-pyridine sulfonyl chloride with aqueous ammonia (B1221849). google.com
This methodology can be extended to create a library of compounds by varying the substituents on both the aminopyridine and the sulfonyl chloride partner. eurjchem.comnih.gov For example, a series of functionalized pyridines containing benzene sulfonamide derivatives were synthesized by treating N-isopropyl-4-methylpyridine-2,6-diamine with various substituted benzene sulfonyl chlorides in dichloromethane. eurjchem.com
Constructing the pyridine-sulfonamide scaffold can also be achieved by building the pyridine ring from acyclic precursors that already contain a sulfonamide moiety or by derivatizing existing pyridine compounds through cyclization.
One approach involves the condensation of 1,5-dicarbonyl compounds with ammonia or an ammonia source to form the pyridine ring, a method known as the Hantzsch pyridine synthesis, which can be adapted to produce symmetrical pyridines. baranlab.org Another strategy is the Kondrat'eva synthesis, which utilizes a Diels-Alder reaction between an oxazole (B20620) and an alkene, followed by oxidation, to construct the pyridine ring. baranlab.org
More complex, fused heterocyclic systems can be generated from functionalized pyridine precursors. For instance, synthetic protocols have been developed for 1-oxo-, 3-oxo-, and 1,3-dioxopyrrolo[3,4-c]pyridines where a sulfonamide group is attached to the pyrrole (B145914) nitrogen via a flexible aliphatic linker. researchgate.net The synthesis of 1,3-dioxopyrrolo-[3,4-c]pyridines starts from 3,4-pyridinedicarboxylic acid, which is converted to an intermediate that then undergoes condensation with amines bearing the sulfonamide linker. researchgate.net Similarly, pyrazolo[4,3-c]pyridine sulfonamides have been synthesized through the condensation of a dienamine precursor with various amines that contain sulfonamide fragments, carried out by refluxing in methanol. mdpi.com
Advanced Diversification Strategies for Structural Modification
Once the core pyridine-sulfonamide scaffold is established, advanced synthetic methods can be employed to introduce further structural complexity and diversity, often by attaching other molecular fragments or functional groups.
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier example of "click chemistry," enabling the efficient and highly selective formation of 1,4-disubstituted 1,2,3-triazole rings. nih.govnih.gov This reaction provides a powerful tool for integrating additional heterocyclic moieties onto a pyridine-sulfonamide scaffold. rsc.org
The strategy involves preparing a pyridine-sulfonamide derivative that is functionalized with either a terminal alkyne or an azide (B81097) group. This functionalized scaffold can then be reacted with a complementary azide- or alkyne-containing molecule in the presence of a copper(I) catalyst. nih.gov The reaction is known for its reliability, mild conditions, and tolerance of a wide variety of functional groups, making it ideal for the late-stage modification of complex molecules. nih.gov The resulting triazole ring acts as a stable and rigid linker, connecting the pyridine-sulfonamide core to another chemical entity. N-heterocyclic carbene (NHC) based copper complexes have been shown to be particularly efficient catalysts for this transformation. nih.gov
Incorporating flexible linker moieties into the pyridine-sulfonamide structure is a key strategy for enabling further derivatization and for modulating the compound's properties. These linkers can serve as handles for attaching other functional groups or pharmacophores.
Synthetic protocols have been developed to link sulfonamide groups to heterocyclic cores using flexible aliphatic chains. For example, a (CH₂)₆ aliphatic linker was used to connect a sulfonamide group to the pyrrole nitrogen atom of a pyrrolo[3,4-c]pyridine cycle. researchgate.net The synthesis involved reacting an intermediate, methyl 3-(chlorocarbonyl)isonicotinate, with primary amines that were pre-functionalized with the sulfonamide and the hexyl linker. researchgate.net The introduction of aminomethyl or thiomethyl linkers can be achieved through various standard organic transformations, such as the reaction of a halomethyl-pyridine derivative with an appropriate amine or thiol nucleophile, respectively. These linkers provide points of attachment for building more complex molecular architectures.
Systematic Variation of Substituent Patterns on the Pyridine Nucleus
The systematic variation of substituents on the pyridine nucleus is a key strategy for creating diverse libraries of pyridine-sulfonamide analogues. This approach allows for the fine-tuning of the molecule's properties. The synthesis of these analogues typically involves reacting various substituted aminopyridines with sulfonyl chlorides. eurjchem.com For instance, different functional groups can be introduced onto the pyridine ring prior to the sulfonamide formation step.
A versatile one-pot synthesis method has been developed that allows for the creation of sulfonamides from aryl carboxylic acids and amines. nih.gov This process utilizes a copper-catalyzed decarboxylative chlorosulfonylation followed by amination. nih.gov This methodology is applicable to heteroaryl substrates, including pyridine derivatives, enabling the synthesis of a wide array of sulfonamide analogues from readily available starting materials. nih.gov The scope of this reaction extends to various heteroaryl carboxylic acids, demonstrating its utility in generating substituted pyridine sulfonamides. nih.gov The choice of the initial substituted pyridine-based amine or pyridine carboxylic acid directly dictates the final substitution pattern on the pyridine nucleus of the resulting sulfonamide. eurjchem.comnih.gov
Spectroscopic and Crystallographic Approaches for Structural Elucidation
Confirming the molecular structure of synthesized compounds is a critical step, for which spectroscopic and crystallographic methods are indispensable.
Application of Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful, non-destructive techniques used to elucidate the structure of pyridine-sulfonamide derivatives. researchgate.neteurjchem.com
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. In pyridine-sulfonamide derivatives, characteristic absorption bands confirm the presence of key structural motifs. The N-H stretching vibrations of the amine and sulfonamide groups typically appear as broad bands in the region of 3200-3600 cm⁻¹. docbrown.info The S=O stretching vibrations of the sulfonyl group are observed as strong absorptions, typically around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric). Vibrations associated with the pyridine ring and other aromatic systems also appear in the fingerprint region (below 1500 cm⁻¹). docbrown.info
Table 1: General IR Absorption Frequencies for Pyridine-Sulfonamide Moieties
| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) |
|---|---|---|
| N-H (Amine/Sulfonamide) | Stretching | 3200 - 3600 (often broad) |
| C-H (Aromatic) | Stretching | 3000 - 3100 |
| C=C, C=N (Pyridine Ring) | Stretching | 1400 - 1600 |
| S=O (Sulfonyl) | Asymmetric Stretching | ~1350 |
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR: The protons on the pyridine ring typically resonate in the aromatic region (δ 7.0-9.0 ppm). researchgate.netmdpi.com The chemical shift of each proton is influenced by the position and nature of the substituents on the ring. The proton of the sulfonamide N-H group can appear as a broad singlet, with its chemical shift being solvent-dependent. researchgate.net The methyl group protons of the methylamino substituent would appear as a singlet or doublet in the upfield region of the spectrum. spectrabase.com
¹³C NMR: The carbon atoms of the pyridine ring resonate at distinct chemical shifts, typically in the range of δ 120-160 ppm. researchgate.netmdpi.com The carbon of the methyl group would be found much further upfield. These spectra are crucial for confirming the substitution pattern on the pyridine ring. eurjchem.com
Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for Substituted Pyridine-Sulfonamides
| Nucleus | Environment | Typical Chemical Shift (δ ppm) |
|---|---|---|
| ¹H | Aromatic (Pyridine Ring) | 7.0 - 9.0 |
| ¹H | N-H (Sulfonamide) | Variable, often > 8.0 |
| ¹H | N-CH₃ (Methylamino) | ~2.5 - 3.5 |
| ¹³C | Aromatic (Pyridine Ring) | 120 - 160 |
Note: Specific chemical shifts can vary based on the solvent and the full substitution pattern of the molecule.
X-ray Crystallographic Analysis for Definitive Structural Confirmation and Conformational Studies
While spectroscopic methods provide strong evidence for a molecular structure, X-ray crystallography offers unambiguous confirmation of atomic connectivity, bond lengths, bond angles, and the three-dimensional arrangement of the molecule in the solid state. biointerfaceresearch.com This technique is the gold standard for definitive structural elucidation.
Studies on related arylsulfonamides have shown that the N-S bond length is typically shorter than the sum of the covalent radii, indicating a strong bond. researchgate.net The geometry around the sulfur atom in the sulfonamide group is generally a distorted tetrahedron. biointerfaceresearch.com Crystallographic analysis also reveals crucial information about intermolecular interactions, such as hydrogen bonding, which dictate how the molecules pack in a crystal lattice. nih.gov For instance, the hydrogen atoms on the sulfonamide and amino groups can act as hydrogen bond donors, while the oxygen atoms of the sulfonyl group and the nitrogen atom of the pyridine ring can act as acceptors. nih.gov These interactions are fundamental to understanding the supramolecular chemistry of these compounds. biointerfaceresearch.com
Table 3: Illustrative Crystallographic Parameters for a Pyridine-Sulfonamide Analogue
| Parameter | Description | Typical Value |
|---|---|---|
| Crystal System | The crystal lattice system | e.g., Monoclinic |
| Space Group | The symmetry group of the crystal | e.g., P2₁/n |
| N-S Bond Length | Distance between Nitrogen and Sulfur | ~1.60 - 1.65 Å |
| S-O Bond Length | Distance between Sulfur and Oxygen | ~1.40 - 1.45 Å |
| C-S-N Bond Angle | Angle around the Sulfur atom | ~105 - 110° |
Note: Data are generalized from typical sulfonamide structures and specific values would be determined for each unique compound. researchgate.netnih.gov
Enzyme Inhibition Profiles and Molecular Mechanisms of Pyridine Sulfonamide Analogues
Carbonic Anhydrase (CA) Isoform Inhibition
Inhibition of Human Cytosolic Carbonic Anhydrases (hCA I, hCA II)
No data available for 3-(Methylamino)pyridine-2-sulfonamide.
Inhibition of Cancer-Associated Carbonic Anhydrases (hCA IX, hCA XII)
No data available for this compound.
Inhibition of Bacterial Carbonic Anhydrases (β-CAs, γ-CAs)
No data available for this compound.
Elucidation of Carbonic Anhydrase Inhibition Mechanisms
No data available for this compound.
Zinc Ion Coordination and Active Site Interaction Modalities
No data available for this compound.
Selective Binding to Hydrophilic and Lipophilic Active Site Regions
No data available for this compound.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Kinase Inhibition
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a tyrosine kinase receptor that plays a pivotal role in angiogenesis, the formation of new blood vessels. nih.govnih.govmdpi.com Overexpression of VEGFR-2 is common in many cancers, making it a prime target for anti-angiogenic therapies. nih.govnih.gov Inhibition of VEGFR-2 can hinder tumor growth and metastasis by cutting off the tumor's supply of oxygen and nutrients. nih.gov
Pyridine-sulfonamide derivatives have been investigated as potential VEGFR-2 inhibitors. nih.gov For example, a compound featuring a pyridine (B92270) substitution demonstrated significant cytotoxic activity and increased VEGFR-2 inhibition. nih.gov Molecular docking studies suggest that these compounds can occupy the catalytic site of the VEGFR-2 receptor. nih.gov The development of multifunctional drugs that target VEGFR-2 and other pathways is a promising strategy to enhance efficacy and minimize side effects. nih.gov
| Compound | Target | Docking Energy (kcal/mol) |
| Pyridine-substituted sulfonamide (Compound 33) | VEGFR-2 | -7.933 |
This table shows the docking energy of a specific pyridine-substituted sulfonamide, indicating its potential binding affinity to the VEGFR-2 receptor. nih.gov
Phosphatidylinositol 3-kinase (PI3K) and Mammalian Target of Rapamycin (mTOR) Kinase Inhibition
The PI3K-Akt-mTOR signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is frequently observed in cancer. nih.govmdpi.com Consequently, dual inhibition of PI3K and mTOR is an attractive strategy for cancer therapy. nih.govmdpi.com
A series of sulfonamide methoxypyridine derivatives have been synthesized and evaluated as novel PI3K/mTOR dual inhibitors. mdpi.comnih.gov These compounds have shown potent inhibitory activity against both PI3Kα and mTOR kinases. mdpi.com For instance, one derivative with a quinoline (B57606) core, 22c, exhibited strong inhibitory activity with low nanomolar IC50 values. mdpi.com This compound was also effective in inhibiting the proliferation of cancer cell lines and inducing cell cycle arrest. mdpi.com The development of such dual inhibitors aims to overcome the feedback activation of AKT that can occur with mTOR inhibition alone. mdpi.com
| Compound | Target Enzyme | IC50 (nM) |
| 22c | PI3Kα | 0.22 |
| 22c | mTOR | 23 |
This table displays the potent inhibitory concentrations of compound 22c against PI3Kα and mTOR kinases. mdpi.com
Ubiquitin Specific Peptidase 7 (USP7) Enzyme Inhibition
Ubiquitin-Specific Peptidase 7 (USP7) is a deubiquitinating enzyme that plays a crucial role in regulating protein stability and has been implicated in the progression of various cancers. nih.govnih.gov USP7 regulates the stability of several key proteins involved in cell proliferation and DNA damage response, including the tumor suppressor p53. nih.govnih.gov
Inhibition of USP7 can lead to the stabilization of p53, thereby promoting anti-tumor activity. nih.gov Small molecule inhibitors of USP7 have been developed, some of which feature a vinylsulfonamide moiety that covalently modifies the catalytic cysteine residue of the enzyme. researchgate.net These inhibitors have demonstrated high specificity for USP7 and have been shown to suppress the growth of cancer cells in a p53-dependent manner. nih.govresearchgate.net
| Inhibitor | Target | IC50 (nM) |
| FT671 | USP7 | 52-69 |
This table shows the half-maximal inhibitory concentration (IC50) of the non-covalent inhibitor FT671 against the USP7 enzyme. researchgate.net
Alpha-Amylase and Alpha-Glucosidase Inhibition
Alpha-amylase and alpha-glucosidase are key digestive enzymes responsible for the breakdown of carbohydrates into absorbable monosaccharides. nih.govnih.gov Inhibiting these enzymes can slow down carbohydrate digestion and absorption, thereby reducing postprandial blood glucose levels, which is a therapeutic strategy for managing type 2 diabetes. nih.govnih.gov While various drugs exist to inhibit these enzymes, they can be associated with undesirable side effects. nih.gov
Research has explored the potential of various compounds, including those with structures that could be analogous to pyridine-sulfonamides, as inhibitors of α-amylase and α-glucosidase. researchgate.net The inhibitory activity of these compounds is evaluated through in vitro assays, with some demonstrating potent inhibition of both enzymes. researchgate.net
Acetylcholinesterase (AChE) Inhibition
Acetylcholinesterase (AChE) is an enzyme that breaks down the neurotransmitter acetylcholine. nih.govnih.govmdpi.com Inhibition of AChE is a primary therapeutic approach for managing the symptoms of Alzheimer's disease. nih.gov
New series of pyridine derivatives have been designed and synthesized to act as cholinesterase inhibitors. nih.gov Some of these compounds, particularly carbamate (B1207046) derivatives, have shown potent inhibition of human AChE (hAChE). nih.gov Molecular docking studies have indicated that these inhibitors can bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme, consistent with a mixed inhibition mechanism. nih.gov
| Compound | Target | IC50 (µM) |
| Carbamate 8 | hAChE | 0.153 |
This table presents the potent inhibitory concentration of a pyridine-based carbamate derivative against human acetylcholinesterase. nih.gov
Exploration of Other Enzyme Targets and Inhibition Modalities
The versatility of the pyridine-sulfonamide scaffold extends to other enzyme targets. For instance, sulfonamide derivatives have been explored as inhibitors of carbonic anhydrases, which are involved in various physiological processes. nih.gov The ability to design multifunctional drugs that target multiple pathways simultaneously is a promising area of research. nih.gov This approach could lead to enhanced therapeutic efficacy and a reduction in adverse effects. nih.gov Further research into novel pyridine-sulfonamide analogues is likely to uncover additional enzyme targets and inhibition modalities, expanding the therapeutic potential of this chemical class.
Structure Activity Relationship Sar Studies of Pyridine Sulfonamide Analogues
Influence of Substituent Position and Chemical Nature on Biological Activity
The biological profile of pyridine-sulfonamide derivatives is highly dependent on the nature and position of various substituents on the pyridine (B92270) ring and the sulfonamide group. nih.gov Strategic placement of different functional groups allows for the optimization of pharmacological properties, including target affinity and selectivity. nih.gov
The introduction of aliphatic and aromatic substituents onto the pyridine-sulfonamide core significantly impacts biological activity. In the context of antibacterial agents, the presence and orientation of methyl groups on attached (hetero)aromatic rings have been shown to profoundly affect antibacterial efficacy. nih.govnih.gov For instance, in a series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives, aliphatic amide side chains demonstrated slightly better biological activities compared to aromatic amide derivatives, while sulfonamide derivatives showed the least favorable effects. nih.gov
In the development of inhibitors for Aurora kinases, a class of enzymes involved in cell division, the nature of the substituent plays a key role in isoform selectivity. While both sulfonamide and acetamide (B32628) groups at a specific position on an imidazo[4,5-b]pyridine core showed similar inhibitory effects against Aurora-A kinase, achieving significant selectivity over other isoforms like Aurora-B proved challenging without further modifications. acs.orgnih.gov
For antileishmanial agents based on a benzene (B151609) sulfonamide scaffold, potency was found to be strongly dependent on lipophilicity. rsc.org The addition of various substituents at the 5-position of the benzene ring was generally well-tolerated, with nitrile, amide, sulfone, and sulfoxide (B87167) groups yielding analogues with improved ligand-lipophilicity efficiency. rsc.org However, replacing a phenyl group with a more polar trifluoro-pyridine or trifluoro-pyrimidine analogue, while improving metabolic clearance, led to a decrease in potency. rsc.org
| Compound Series | Substituent Type | Observed Effect on Biological Activity | Target/Application |
|---|---|---|---|
| 3-(Pyridine-3-yl)-2-oxazolidinones | Aliphatic Amide vs. Aromatic Amide | Aliphatic amides showed slightly better activity than aromatic amides. nih.gov | Antibacterial |
| Imidazo[4,5-b]pyridines | Sulfonamide vs. Acetamide | Both groups had similar inhibitory effects on Aurora-A. acs.orgnih.gov | Aurora Kinase Inhibition |
| Benzene Sulfonamides | Trifluoro-pyridine / Trifluoro-pyrimidine | Improved metabolic clearance but decreased potency. rsc.org | Antileishmanial |
| Benzene Sulfonamides | Nitrile, Amide, Sulfone, Sulfoxide | Tolerated substitutions that improved ligand-lipophilicity efficiency. rsc.org | Antileishmanial |
In a study of pyrazolo[4,3-c]pyridine sulfonamides as carbonic anhydrase (CA) inhibitors, the type of linker between the benzenesulfonamide (B165840) and pyrazolopyridine moieties was shown to be crucial for activity against specific isoforms. nih.gov
Direct Connection: A straight connection between the two ring systems resulted in decreased activity against the hCA I isoform. nih.gov
Ethylene (B1197577) Linker (-CH₂-CH₂-): The introduction of an ethylene linker was found to be detrimental to the inhibitory activity against hCA I. nih.gov
N-methylpropionamide Linker: The presence of an N-methylpropionamide linker was favorable for hCA I inhibitory activity. nih.gov
These findings highlight that the linker is not merely a spacer but an active contributor to the molecule's interaction with the target, influencing both orientation and binding affinity. nih.gov
| Compound Series | Linker Moiety | Effect on hCA I Inhibition |
|---|---|---|
| Pyrazolo[4,3-c]pyridine Sulfonamides | Direct Connection | Decreased activity (~2.7 times lower). nih.gov |
| Pyrazolo[4,3-c]pyridine Sulfonamides | Ethylene Linker (-CH₂-CH₂-) | Detrimental to activity. nih.gov |
| Pyrazolo[4,3-c]pyridine Sulfonamides | N-methylpropionamide Linker | Favorable for activity. nih.gov |
Incorporating additional heterocyclic rings into the pyridine-sulfonamide structure is a widely used strategy to enhance biological activity and explore new chemical space. nih.gov The fusion or linkage of rings such as pyrazole (B372694), thiophene (B33073), pyrimidine (B1678525), or oxazolidinone can lead to compounds with improved potency, selectivity, and novel mechanisms of action. nih.govmdpi.com
For example, a series of sulfonamide methoxypyridine derivatives were designed as PI3K/mTOR dual inhibitors by incorporating fragments of benzo nih.govnih.govthiopheno[3,2-d]pyrimidine, pyridine[2,3-d]pyrimidine, and quinoline (B57606). mdpi.com This "scaffold hopping" strategy aimed to identify potent inhibitors for cancer treatment. mdpi.com
In the development of carbonic anhydrase inhibitors, coumarin (B35378) derivatives linked to a pyridine-triazole moiety showed high inhibitory activities in the nanomolar range against the tumor-associated isoforms hCA IX and hCA XII. mdpi.com These coumarin-based compounds were found to be highly selective, only slightly inhibiting the off-target cytosolic isoforms hCA I and II. mdpi.com This selectivity is attributed to a different inhibition mechanism compared to classical sulfonamides; the hydrolyzed coumarin interacts with residues at the entrance of the CA active site cavity, away from the central zinc ion. mdpi.com
Similarly, sulfonamides derived from carvacrol, which were further modified with heterocyclic rings like morpholine, showed promising activity against acetylcholinesterase (AChE), a target in Alzheimer's disease research. nih.gov The morpholine-derived compound was the most active in the series, inhibiting the enzyme's catalytic activity significantly more than the parent compound, carvacrol. nih.gov
Analysis of Selectivity Profiles Across Different Enzyme Isoforms and Biological Targets
A major goal in drug design is to achieve selectivity for the intended biological target over other related targets, particularly different enzyme isoforms, to minimize off-target effects. mdpi.com For pyridine-sulfonamide inhibitors, selectivity is often governed by subtle differences in the amino acid residues lining the active sites of various isoforms. mdpi.com
This is particularly evident in the field of carbonic anhydrase (CA) inhibitors. While the active sites of human CA isoforms are highly conserved around the catalytic zinc ion, the regions at the entrance of the active site cavity are more variable. mdpi.com This variability can be exploited to design isoform-selective inhibitors. The "tail approach" is a common strategy where a chemical moiety (the "tail") is attached to the core inhibitor structure (e.g., the sulfonamide group). mdpi.com This tail can form specific interactions with non-conserved residues, thereby conferring selectivity for a particular isoform. mdpi.commdpi.com
For instance, certain coumarin derivatives linked to a pyridine scaffold selectively inhibited the tumor-associated hCA IX and hCA XII isoforms over the ubiquitous hCA I and hCA II. mdpi.com Similarly, in a series of pyrazolo[4,3-c]pyridine sulfonamides, specific substitutions led to varied inhibition profiles across hCA I, II, IX, and XII, with molecular docking studies suggesting that selectivity depends on variances in the enzyme active sites. nih.govmdpi.com
In the realm of kinase inhibitors, achieving selectivity between highly similar isoforms like Aurora-A and Aurora-B is a significant challenge. For a series of imidazo[4,5-b]pyridine derivatives, computational modeling guided the derivatization at the C7 position, leading to compounds that were highly selective for Aurora-A over Aurora-B in both biochemical and cellular assays. acs.orgnih.gov The selectivity was attributed to key interactions with specific, non-conserved amino acid residues within the kinase domain. acs.org
| Compound Class | Target Family | Selectivity Profile | Basis of Selectivity |
|---|---|---|---|
| Coumarin-Pyridine Hybrids | Carbonic Anhydrase (CA) | Selective for tumor-associated hCA IX/XII over cytosolic hCA I/II. mdpi.com | Interaction with variable residues at the active site entrance. mdpi.com |
| Pyrazolo[4,3-c]pyridine Sulfonamides | Carbonic Anhydrase (CA) | Varied inhibition across hCA I, II, IX, and XII depending on substitution. nih.govmdpi.com | Differences in active site residues among isoforms. mdpi.com |
| Imidazo[4,5-b]pyridine Derivatives | Aurora Kinase | Highly selective for Aurora-A over Aurora-B. acs.orgnih.gov | Specific interactions with non-conserved amino acid residues. acs.org |
Regioselectivity in Synthetic Pathways and its Consequence on Biological Efficacy
The precise three-dimensional arrangement of atoms in a molecule is critical for its biological function. In the synthesis of substituted pyridine-sulfonamides, controlling the position of functional groups on the pyridine ring—a concept known as regioselectivity—is paramount. Different regioisomers of the same compound can exhibit dramatically different biological efficacies because the specific placement of a group may be essential for a key interaction (e.g., a hydrogen bond or hydrophobic contact) with the biological target. mdpi.com
For example, in the design of carbonic anhydrase inhibitors, the synthesis of a sulfonamide compound (2a) linked to a pyridine-triazole moiety yielded a potent inhibitor of the tumor-associated hCA IX isoform with a Kᵢ of 11.7 nM. mdpi.com The specific synthetic pathway ensured the correct connectivity and orientation of the sulfonamide group relative to the pyridine and triazole rings, which is crucial for its potent and selective inhibitory activity. An alternative synthetic route leading to a different regioisomer would likely result in a compound with a significantly different, and probably weaker, inhibition profile. The regiochemical outcome of the synthesis directly dictates the final biological properties of the molecule. mdpi.com
The synthesis of pyrazolo[4,3-c]pyridines provides another example. A specific two-step procedure starting from dimethyl acetonedicarboxylate is used to create a key dienamine intermediate. nih.gov The subsequent condensation of this intermediate with various amines containing sulfonamide fragments allows for the regioselective synthesis of the final compounds with specific substituents at the nitrogen atom of the pyridine moiety. nih.gov This control over the substituent placement is essential for systematically studying the structure-activity relationships and optimizing the compounds for their intended biological target.
Preclinical Biological Activities and Therapeutic Potential of Pyridine Sulfonamide Analogues
Evaluation of Antimicrobial Activities
Pyridine-sulfonamide analogues have demonstrated a broad spectrum of antimicrobial activities, encompassing antibacterial, antifungal, and antiviral properties. These compounds represent a promising class of molecules for the development of new anti-infective agents.
Antibacterial Efficacy Against Gram-Positive and Gram-Negative Bacterial Strains
Derivatives of the pyridine-sulfonamide core have been shown to be effective against a variety of both Gram-positive and Gram-negative bacteria. For instance, a study on N-pyridin-3-yl-benzenesulfonamide revealed significant antibacterial activity against the Gram-positive bacterium Staphylococcus aureus and the Gram-negative bacteria Salmonella typhi and Escherichia coli. The activity was observed at concentrations ranging from 25 to 150 mg/ml.
Furthermore, novel thienopyrimidine-sulfonamide hybrids have been synthesized and evaluated for their antibacterial properties. Certain compounds within this series exhibited mild activity against Staphylococcus aureus and Escherichia coli. For example, a cyclohexathienopyrimidine–sulfadiazine (B1682646) hybrid showed zones of inhibition of 15 mm for S. aureus and 18 mm for E. coli. Another analogue incorporating sulfamethoxazole (B1682508) demonstrated minimum inhibitory concentrations (MICs) of 250 µg/mL and 125 µg/mL against S. aureus and E. coli, respectively. It is noteworthy that some of these hybrids displayed better activity against Gram-positive S. aureus than sulfadiazine alone.
| Compound Type | Bacterial Strain | Activity |
| N-pyridin-3-yl-benzenesulfonamide | Staphylococcus aureus (Gram-positive) | Active at 25-150 mg/ml |
| Salmonella typhi (Gram-negative) | Active at 25-150 mg/ml | |
| Escherichia coli (Gram-negative) | Active at 25-150 mg/ml | |
| Cyclohexathienopyrimidine–sulfadiazine hybrid | Staphylococcus aureus (Gram-positive) | Zone of inhibition: 15 mm |
| Escherichia coli (Gram-negative) | Zone of inhibition: 18 mm | |
| Thienopyrimidine–sulfamethoxazole hybrid | Staphylococcus aureus (Gram-positive) | MIC: 250 µg/mL |
| Escherichia coli (Gram-negative) | MIC: 125 µg/mL |
Antifungal Efficacy Against Fungal Pathogens (e.g., Candida albicans)
The antifungal potential of pyridine-sulfonamide analogues has also been a subject of investigation, with promising results against pathogenic fungi such as Candida albicans. Thienopyrimidine-sulfonamide hybrids, for instance, have shown notable antifungal activity.
One such hybrid, a cyclohexathienopyrimidine–sulfadiazine derivative, demonstrated good antifungal efficacy with a Minimum Inhibitory Concentration (MIC) of 62.5 µg/mL against C. albicans. An even more potent compound was a thienopyrimidine–sulfamethoxazole hybrid, which exhibited an MIC of 31.25 µg/mL against the same fungal strain. These findings highlight the potential of this class of compounds in the development of novel antifungal therapies.
| Compound Type | Fungal Pathogen | Minimum Inhibitory Concentration (MIC) |
| Cyclohexathienopyrimidine–sulfadiazine hybrid | Candida albicans | 62.5 µg/mL |
| Thienopyrimidine–sulfamethoxazole hybrid | Candida albicans | 31.25 µg/mL |
Antiviral Activities Against Various Viral Strains (e.g., HSV-1, HAV, HCV, ZIKV)
The exploration of pyridine-sulfonamide analogues has extended to their antiviral properties, with studies investigating their efficacy against a range of viruses. Research has shown that certain pyridine-based N-sulfonamides exhibit activity against both DNA and RNA viruses. acs.org
Specifically, some of these compounds have demonstrated a moderate level of activity against Herpes Simplex Virus type-1 (HSV-1) and Hepatitis A Virus (HAV). acs.org For instance, two compounds bearing an ethoxycarbonyl group showed a 50% viral reduction against HSV-1. acs.org One of these compounds also achieved a 53% reduction in HAV activity. acs.org
The antiviral potential of pyridine (B92270) derivatives has also been noted against Hepatitis C Virus (HCV). nih.gov While specific data on 3-(Methylamino)pyridine-2-sulfonamide analogues against HCV is limited, the broader class of pyridine-containing heterocycles has been a subject of interest in the development of anti-HCV agents. nih.gov Similarly, while direct evidence for the activity of pyridine-sulfonamides against Zika Virus (ZIKV) is not prominent, related heterocyclic compounds such as pyrimidine (B1678525) and purine (B94841) analogues have been investigated as potential ZIKV inhibitors.
| Virus | Compound Type | Observed Activity |
| Herpes Simplex Virus type-1 (HSV-1) | Pyridine-based N-sulfonamides with ethoxycarbonyl group | 50% viral reduction acs.org |
| Hepatitis A Virus (HAV) | Pyridine-based N-sulfonamide with ethoxycarbonyl group | 53% viral reduction acs.org |
| Hepatitis C Virus (HCV) | Pyridine-containing heterocycles | Investigated for antiviral activity nih.gov |
| Zika Virus (ZIKV) | Pyrimidine and purine analogues (related heterocycles) | Investigated as potential inhibitors |
Investigation of Anticancer and Cytostatic Activities
In addition to their antimicrobial properties, pyridine-sulfonamide analogues have emerged as a significant class of compounds in the search for novel anticancer therapeutics. Their mechanisms of action often involve the inhibition of cancer cell growth and the induction of programmed cell death.
Inhibition of Cancer Cell Proliferation in Diverse Tumor Cell Lines
A number of studies have highlighted the potent antiproliferative activity of pyridine-sulfonamide hybrids against various cancer cell lines. For example, a series of novel sulfonamide-pyridine hybrids were designed and evaluated for their effects on breast cancer. One particular para-chloro derivative demonstrated the highest cytotoxic activity against three different breast cancer cell lines.
Furthermore, pyrimidine-sulfonamide hybrids have shown promising results against colon cancer cells. Certain analogues exhibited significant antiproliferative activity against HCT-116 and HT-29 colon cancer cell lines, with some compounds being more potent than the standard chemotherapeutic agent 5-fluorouracil. Specifically, one hybrid displayed an IC50 value of 6.34 μM against HCT-116 cells. Another set of pyrimidine-sulfonamide hybrids showed IC50 values of 5.66 μM and 9.59 μM against the same cell line.
The anticancer potential of these compounds is not limited to breast and colon cancer. A pyridine-containing pyrazolo[3,4-d]pyrimidine–sulfonamide hybrid was found to be highly potent against TMD8 cancer cells with an IC50 of 3.9 nM.
| Compound Type | Cancer Cell Line | IC50 Value |
| para-Chloro sulfonamide-pyridine hybrid | Breast cancer cell lines | High cytotoxic activity |
| Pyrimidine-sulfonamide hybrid (DDO-5994) | HCT-116 (Colon) | 6.34 μM |
| Pyrimidine-sulfonamide hybrid 3a | HCT-116 (Colon) | 5.66 μM |
| Pyrimidine-sulfonamide hybrid 3b | HCT-116 (Colon) | 9.59 μM |
| Pyridine-containing pyrazolo[3,4-d]pyrimidine–sulfonamide hybrid | TMD8 | 3.9 nM |
Induction of Apoptosis and Modulation of Cell Cycle Progression
Beyond inhibiting cell proliferation, pyridine-sulfonamide analogues have been shown to induce apoptosis (programmed cell death) and modulate the cell cycle in cancer cells.
Mechanistic studies on pyrimidine-sulfonamide hybrids have revealed their ability to induce apoptosis in HCT-116 colon cancer cells. One such hybrid was also found to cause cell cycle arrest at the S phase. Another study on a different set of pyrimidinone–sulfonamide hybrids demonstrated that they could arrest T-47D breast cancer cells primarily in the G2/M phase and induce apoptosis.
Furthermore, a novel sulfonamide-pyridine hybrid was found to induce not only cell cycle arrest but also autophagy in breast cancer cells. The investigation into a methanesulfonamide (B31651) analogue of cryptopleurine (B1669640) revealed its ability to induce G0/G1 cell cycle arrest in Caki-1 renal cancer cells. This was associated with the suppression of key proteins involved in cell cycle progression, including cyclin A2, cyclin D1, and cyclin E.
These findings underscore the multifaceted anticancer potential of pyridine-sulfonamide analogues, making them a compelling scaffold for the development of new cancer therapies.
Multi-Targeted Approaches for Enhanced Antitumor Efficacy
No information was found regarding the multi-targeted antitumor activities of this compound.
Assessment of Antidiabetic Potential
No data is available on the assessment of the antidiabetic potential of this compound.
Exploration of Anti-Alzheimer's Disease Potential
There is no available research on the exploration of this compound for its potential in treating Alzheimer's disease.
Modulation of G-protein Coupled Receptors (e.g., mGlu5, P2Y12)
No studies were found that investigate the modulatory effects of this compound on mGlu5, P2Y12, or other G-protein coupled receptors.
Computational and in Silico Investigations of Pyridine Sulfonamide Analogues
Molecular Docking Simulations for Ligand-Target Interaction Analysis
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how pyridine-sulfonamide analogues interact with their protein targets at a molecular level.
Molecular docking simulations are crucial for predicting how pyridine-sulfonamide ligands fit into the active site of a target protein. These simulations explore various possible conformations of the ligand within the binding pocket and estimate the strength of the interaction, typically expressed as a binding affinity or docking score. niscpr.res.in For instance, studies on sulfonamide derivatives as potential inhibitors for targets like the bromodomain-containing protein 4 (BRD4) have utilized docking to predict binding energies and modes. nih.gov Similarly, docking has been employed to assess the affinity of novel sulfonamides for enzymes such as triose phosphate (B84403) isomerase from Plasmodium falciparum (pTPI), a target for antimalarial drugs. peerj.com
In the context of anticancer research, docking studies of pyrazolo[3,4-d]pyrimidin-4(5H)-ones linked to hydrazide-hydrazones against the epidermal growth factor receptor (EGFR) have highlighted significant binding affinities. nih.gov The binding energies, often calculated in kcal/mol, provide a quantitative measure of the stability of the ligand-protein complex; a more negative value typically indicates a stronger and more favorable interaction. peerj.com For example, docking of 2-aryl substituted pyridine (B92270) analogues with a human transient receptor potential vanilloid 1 (hTRPV1) homology model provided insights into their specific binding modes as antagonists. nih.gov These predictions are essential for structure-activity relationship (SAR) studies, helping researchers understand why certain chemical modifications lead to increased or decreased biological activity.
| Compound Class | Protein Target | PDB ID | Key Findings | Reference |
|---|---|---|---|---|
| Sulfonamide Derivatives | BRD4 | 4BJX | Predicted favorable binding energies, indicating strong interaction with the receptor. | nih.gov |
| Pyrazolo[4,3-c]pyridine Sulfonamides | Carbonic Anhydrase IX (hCA IX) | Not Specified | Investigated the binding mode within the active site to explain inhibitory activity. | mdpi.com |
| 3-(2-arylamino-4-aminothiazol-5-oyl)pyridine Derivatives | HepG2 (Cancer Protein Model) | 4MMH | Docking scores were comparable to standard compounds, suggesting good drug candidacy. | niscpr.res.in |
| 2-Aryl Substituted Pyridine Propanamides | hTRPV1 (Homology Model) | Not Applicable | Provided insight into the specific binding mode of potent antagonists. | nih.gov |
| Pyrazolo-Pyrimidinones | Epidermal Growth Factor Receptor (EGFR) | Not Specified | Simulations highlighted high binding affinity towards the EGFR target. | nih.gov |
Beyond predicting binding affinity, docking simulations provide a detailed map of the interactions between the ligand and the amino acid residues lining the protein's active site. These interactions are fundamental to molecular recognition and binding stability. Key interaction types identified in studies of pyridine-sulfonamide analogues include:
Hydrogen Bonding: This is a critical interaction for the specificity and stability of ligand binding. The sulfonamide group (-SO₂NH₂) itself is a potent hydrogen bond donor and acceptor. Docking studies frequently reveal hydrogen bonds between the sulfonamide moiety and polar amino acid residues in the target's active site. niscpr.res.innih.gov For example, in antibacterial 3-(pyridine-3-yl)-2-oxazolidinone derivatives, hydrogen bonding often occurs between the ligand and purine (B94841) or pyrimidine (B1678525) residues of the bacterial target. nih.gov
Pi-Pi Stacking: The aromatic pyridine ring can interact with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan through pi-pi stacking, further stabilizing the complex.
By identifying these critical interactions, researchers can rationally design new analogues with modified functional groups that enhance binding to the target, leading to improved potency and selectivity. nih.gov
Quantum Chemical Calculations (e.g., Density Functional Theory)
Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a powerful means to investigate the intrinsic electronic properties of molecules. These methods are used to understand the geometry, stability, and reactivity of pyridine-sulfonamide analogues at the atomic level.
DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. nih.gov This provides accurate information on bond lengths, bond angles, and dihedral angles. indexcopernicus.com
Furthermore, DFT is used to analyze the electronic structure by calculating the energies and shapes of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that relates to the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more reactive and can more easily undergo electronic transitions. researchgate.net This analysis helps in understanding the potential reactivity and biological activity of the synthesized compounds. researchgate.net
| Parameter | Significance | Methodology | Reference |
|---|---|---|---|
| Geometry Optimization | Determines the most stable 3D structure, bond lengths, and angles. | DFT (e.g., B3LYP/6-31G) | nih.govindexcopernicus.com |
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | DFT | researchgate.net |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | DFT | researchgate.net |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | DFT | researchgate.net |
| Molecular Electrostatic Potential (MESP) | Visualizes charge distribution, identifying electrophilic and nucleophilic sites. | DFT | indexcopernicus.commdpi.com |
Advanced Molecular Simulation Techniques (e.g., Molecular Dynamics)
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movements and interactions of atoms and molecules over time, providing a more realistic representation of the biological system. nih.gov
MD simulations are used to assess the stability of the ligand-protein complex predicted by docking. nih.gov By running a simulation for several nanoseconds, researchers can observe whether the ligand remains stably bound in the active site or if it changes its conformation or disassociates. peerj.com This method helps to validate docking results and provides a deeper understanding of the binding dynamics. For example, MD simulations have been used to analyze the behavior of novel sulfonamide inhibitors bound to the BRD4 receptor, confirming the stability of the docked poses over the simulation trajectory. nih.gov These advanced simulations are crucial for confirming that the interactions identified in static models are maintained in a more dynamic and physiologically relevant environment. peerj.com
Chemoinformatic Approaches and Predictive Profiling
Chemoinformatic tools and in silico modeling have become indispensable in modern drug discovery, offering a rapid and cost-effective means to evaluate the potential of a chemical entity long before its synthesis and biological testing. These computational approaches are particularly valuable in the early stages of assessing pyridine-sulfonamide analogues, including 3-(Methylamino)pyridine-2-sulfonamide, by predicting their physicochemical properties, pharmacokinetic profiles, and potential for lead optimization.
Evaluation of Drug-Likeness and Molecular Properties
A fundamental step in the chemoinformatic evaluation of a potential drug candidate is the assessment of its "drug-likeness," which is a qualitative prediction of its potential to be an orally active drug in humans. This evaluation is often guided by a set of rules, most notably Lipinski's Rule of Five, which establishes empirical ranges for key molecular properties.
For this compound, the relevant molecular properties have been computationally determined and are summarized in the table below.
Table 1: Calculated Molecular Properties of this compound
| Property | Value | Lipinski's Rule of Five Guideline | Compliance |
|---|---|---|---|
| Molecular Weight | 187.22 g/mol | ≤ 500 g/mol | Yes |
| Hydrogen Bond Donors | 2 | ≤ 5 | Yes |
| Hydrogen Bond Acceptors | 5 | ≤ 10 | Yes |
| LogP (XLogP3-AA) | 0.3 | ≤ 5 | Yes |
| Rotatable Bond Count | 2 | N/A (Often ≤ 10 for good bioavailability) | Yes |
Data sourced from PubChem CID 19966764.
In Silico ADMET Prediction Analysis
In silico ADMET studies on novel series of sulfonamide derivatives tethered with pyridine or pyrazole (B372694) moieties have been conducted to evaluate their potential as therapeutic agents. These studies typically employ a suite of computational models to predict various pharmacokinetic parameters.
Table 2: Commonly Predicted ADMET Properties for Pyridine-Sulfonamide Analogues
| ADMET Parameter | Predicted Outcome for Analogues | Implication for this compound |
|---|---|---|
| Human Intestinal Absorption (HIA) | Generally predicted to be high | Likely to be well-absorbed from the gastrointestinal tract. |
| Blood-Brain Barrier (BBB) Penetration | Variable; can be modulated by structural modifications | The potential to cross the BBB would depend on its specific physicochemical properties and could be a desirable or undesirable trait depending on the therapeutic target. |
| CYP450 Enzyme Inhibition | Often predicted to be non-inhibitors of major isoforms (e.g., CYP2D6) | A lower likelihood of drug-drug interactions involving cytochrome P450 metabolism. |
| Hepatotoxicity | Frequently predicted to be non-hepatotoxic | Suggests a lower risk of liver injury. |
| Ames Mutagenicity | Commonly predicted to be non-mutagenic | Indicates a lower potential for carcinogenicity. |
These are generalized predictions based on studies of analogous compounds and may not be directly representative of this compound.
These predictive models suggest that compounds in the pyridine-sulfonamide class can be designed to have favorable ADMET profiles. For this compound, its compliance with drug-likeness rules suggests a good starting point for oral bioavailability. It is anticipated that it would exhibit good intestinal absorption. Its potential for CNS penetration would need to be specifically evaluated, as this is a key differentiator for drugs targeting the central nervous system versus those intended for peripheral action. The prediction of non-inhibition of key metabolic enzymes like CYP2D6 and a lack of toxicity flags are positive indicators for a favorable safety profile.
Virtual Screening and Computational Lead Optimization Strategies
Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. Given the favorable drug-like properties of the pyridine-sulfonamide scaffold, this compound and its analogues could be valuable components of such screening libraries. For instance, in the development of novel enzyme inhibitors, such as for carbonic anhydrases or kinases, virtual screening can be employed to dock a library of compounds into the active site of the target protein. The binding affinities and poses of the docked molecules are then scored to prioritize candidates for synthesis and biological evaluation.
Once a hit compound like this compound is identified, computational lead optimization strategies can be employed to enhance its potency, selectivity, and pharmacokinetic properties. This iterative process involves making targeted structural modifications and computationally predicting the impact of these changes.
Key computational lead optimization strategies applicable to pyridine-sulfonamide analogues include:
Structure-Activity Relationship (SAR) Analysis: By creating a small library of virtual analogues of this compound with modifications at different positions (e.g., on the pyridine ring or the amino group), computational models can predict how these changes affect binding affinity. This helps in building a SAR model to guide further synthetic efforts.
Bioisosteric Replacement: Computational tools can suggest bioisosteric replacements for certain functional groups to improve properties like metabolic stability or to reduce potential toxicity, while maintaining or improving biological activity. For example, different substituents could be explored on the pyridine ring to modulate its electronic properties and interactions with a target.
Pharmacophore Modeling: A pharmacophore model can be developed based on the key interaction features of a known active compound or the active site of a target protein. This model can then be used to design new analogues of this compound that better fit the pharmacophoric requirements for optimal binding.
Improving ADMET Properties: If initial predictions suggest liabilities, such as poor metabolic stability, computational methods can be used to identify the likely sites of metabolism on the molecule. Modifications can then be designed to block these metabolic "soft spots." For instance, capping the sulfonamide group has been explored as a strategy to improve blood-brain barrier penetration in some series of sulfonamide inhibitors.
Through these in silico approaches, the development of pyridine-sulfonamide derivatives can be significantly accelerated, allowing for a more focused and efficient path from a promising lead compound to a potential drug candidate.
Future Directions and Advanced Research Perspectives for Pyridine Sulfonamide Research
Design and Synthesis of Novel Pyridine-Sulfonamide Scaffolds with Enhanced Bioactivity
A primary focus of future research is the rational design and synthesis of new pyridine-sulfonamide scaffolds. acs.org The goal is to create molecules with improved biological activity and better pharmacokinetic profiles. rsc.org Synthetic strategies are continuously evolving to allow for the creation of diverse libraries of these compounds. nih.govresearchgate.net
One approach involves the functionalization of the pyridine (B92270) ring to impart novel biological activities. researchgate.net For instance, the introduction of different substituents can significantly influence the compound's therapeutic properties, which may include antimicrobial, antiviral, and anticancer effects. researchgate.netmdpi.com Researchers are also exploring the synthesis of fused-ring systems that incorporate the pyridine-sulfonamide moiety, which can lead to compounds with unique three-dimensional shapes and improved target interactions. researchgate.net
Microwave-assisted synthesis is one of the modern techniques being employed to produce these novel derivatives efficiently. ekb.eg This method often results in shorter reaction times and higher yields compared to traditional synthetic routes. researchgate.net The ongoing development of synthetic methodologies will continue to be crucial for accessing a wider range of pyridine-sulfonamide analogs for biological screening. acs.orgnih.gov
Development of Highly Selective and Potent Inhibitors for Specific Therapeutic Targets
A significant trend in pyridine-sulfonamide research is the development of inhibitors that are highly selective for specific biological targets. This selectivity is key to minimizing off-target effects and improving the safety profile of potential drugs.
One major area of focus is the inhibition of enzymes like carbonic anhydrases (CAs), which are involved in various physiological and pathological processes. nih.gov Certain pyridine-sulfonamide derivatives have demonstrated potent and selective inhibition of specific CA isoforms, such as the tumor-associated hCA IX and XII. nih.gov Another important target is vascular endothelial growth factor receptor 2 (VEGFR-2), a key player in angiogenesis. Pyridine-sulfonamide hybrids have been developed as potent VEGFR-2 inhibitors with significant anticancer activity. nih.gov
The development of these selective inhibitors often involves a deep understanding of the target's structure and the specific interactions that govern binding. As our knowledge of biological targets continues to grow, so too will the opportunities for designing highly selective pyridine-sulfonamide-based therapeutics.
Integration of Multi-Targeting and Hybrid Molecule Design Approaches
The concept of "one molecule, multiple targets" is gaining traction in drug discovery as a strategy to combat complex diseases like cancer and overcome drug resistance. researchgate.netmdpi.com Molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a key approach in this area. researchgate.netmdpi.com
Pyridine-sulfonamide scaffolds are well-suited for this strategy. For example, hybrid molecules incorporating pyridine-sulfonamide and pyrimidine (B1678525) moieties have shown promising results as anticancer agents. nih.gov These hybrids can act on multiple targets within cancer cells simultaneously, leading to enhanced efficacy. nih.gov Similarly, combining the pyridine-sulfonamide core with other heterocyclic systems like thiophene (B33073) and pyrazole (B372694) has yielded compounds with good antimicrobial activity. mdpi.com
The design of these multi-targeting agents requires careful consideration of the spatial arrangement of the different pharmacophoric elements to ensure optimal interaction with each target. This approach holds the potential to deliver more effective and robust therapies for a range of diseases.
| Hybrid Compound Type | Therapeutic Target(s) | Potential Application |
| Pyridine-Sulfonamide-Pyrimidine | Multiple cancer cell signaling pathways | Anticancer |
| Pyridine-Sulfonamide-Thiophene-Pyrazole | Bacterial cellular processes | Antimicrobial |
| Pyridine-Sulfonamide-Quinoline | PI3K/mTOR | Anticancer |
Application of Advanced Computational Methods for Rational Drug Design
Computational methods are becoming indispensable tools in the rational design of new drugs. openmedicinalchemistryjournal.com Techniques such as molecular docking, virtual screening, and quantitative structure-activity relationship (QSAR) studies are being increasingly applied to the development of pyridine-sulfonamide derivatives. openmedicinalchemistryjournal.comnih.gov
Molecular docking, for instance, allows researchers to predict how a molecule will bind to the active site of a target protein, providing insights into the key interactions that drive its biological activity. nih.govresearchgate.net This information can then be used to design new compounds with improved binding affinity and selectivity. nih.gov Virtual screening of large compound libraries can also help to identify promising new pyridine-sulfonamide scaffolds for further investigation. openmedicinalchemistryjournal.com
These computational approaches not only accelerate the drug discovery process but also reduce the costs associated with experimental screening. openmedicinalchemistryjournal.com As computational power and algorithms continue to advance, their role in the design of novel pyridine-sulfonamide therapeutics is expected to grow even more significant.
Investigation of Emerging Biological Targets for Pyridine-Sulfonamide-Based Therapeutics
While pyridine-sulfonamides have a well-established history of targeting enzymes like carbonic anhydrases and dihydropteroate (B1496061) synthase, researchers are continually exploring new biological targets for these versatile compounds. nih.govdrugbank.com This expansion of the target landscape opens up new therapeutic possibilities.
Emerging targets of interest include protein kinases, which play a crucial role in cell signaling and are often dysregulated in diseases like cancer. nih.gov For example, pyridine-sulfonamide derivatives are being investigated as dual inhibitors of PI3K and mTOR, two key kinases in a critical cancer signaling pathway. nih.gov
Other potential targets include heat shock proteins like Hsp90α, which are involved in maintaining cellular protein homeostasis and are attractive targets for antiviral therapies. acs.org The identification and validation of new biological targets will be a driving force in the future development of pyridine-sulfonamide-based drugs, leading to novel treatments for a wide range of diseases.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 3-(methylamino)pyridine-2-sulfonamide, and how do reaction conditions influence yield?
- Methodology : The compound is typically synthesized via sulfonylation of 3-(methylamino)pyridine using sulfonyl chloride derivatives. A NaClO₂-mediated oxidation step may be employed to generate the sulfonyl chloride intermediate from pyridine-2-thiol precursors . Reaction conditions such as temperature (optimized at 0–5°C for sulfonylation), solvent polarity (e.g., dichloromethane or acetonitrile), and stoichiometric ratios (1:1.2 amine:sulfonyl chloride) critically affect yield. Post-synthesis purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) is recommended .
Q. How can researchers validate the purity and structural integrity of this compound?
- Methodology : Use a combination of analytical techniques:
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., methylamino group at position 3, sulfonamide at position 2) .
- HPLC-MS : Reverse-phase C18 columns with UV detection (λ = 254 nm) and ESI-MS for molecular ion verification (expected [M+H]⁺ = 201.05 g/mol).
- Elemental Analysis : Target ≤0.3% deviation from theoretical C, H, N, S values .
Q. What are the key stability considerations for storing this compound in laboratory settings?
- Methodology : The compound is hygroscopic and prone to hydrolysis under acidic/basic conditions. Store at –20°C in airtight, amber vials with desiccants (e.g., silica gel). Avoid prolonged exposure to light or humidity. Stability studies indicate <5% degradation over 6 months under inert atmospheres (argon or nitrogen) .
Advanced Research Questions
Q. How can researchers optimize regioselectivity during the sulfonylation of 3-(methylamino)pyridine derivatives?
- Methodology : Regioselectivity is influenced by steric and electronic factors. Use bulky bases (e.g., 3-picoline or 3,5-lutidine) to deprotonate the sulfonamide intermediate selectively, minimizing side reactions at competing reactive sites (e.g., pyridine N-oxide formation) . Kinetic studies using in-situ FTIR or Raman spectroscopy can monitor reaction progress and identify byproducts .
Q. What experimental strategies resolve contradictions in reported reaction yields for this compound synthesis?
- Methodology : Discrepancies often arise from raw material purity (e.g., sulfonyl chloride contaminants) or solvent choice. Conduct controlled experiments:
- Quality Control : Pre-purify sulfonyl chloride intermediates via distillation (≥98% purity).
- Solvent Screening : Compare polar aprotic solvents (DMF vs. acetonitrile) to assess their impact on nucleophilicity and reaction kinetics .
- Catalytic Additives : Test sulfilimine catalysts (1–10 mol%) to enhance coupling efficiency .
Q. How do structural modifications of this compound influence its bioactivity in antimicrobial assays?
- Methodology : Replace the methylamino group with fluorinated or electron-withdrawing substituents (e.g., trifluoromethyl) to enhance membrane permeability. Evaluate minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution assays. Correlate results with computational docking studies (e.g., binding affinity to dihydropteroate synthase) .
Q. What degradation pathways are observed for this compound under oxidative conditions?
- Methodology : Subject the compound to H₂O₂/UV light or cytochrome P450 enzyme mimics. Analyze degradation products via LC-MS/MS. Major pathways include:
- Sulfonamide cleavage : Formation of 3-(methylamino)pyridine and sulfate byproducts.
- Methylamino oxidation : Conversion to nitroxide or nitroso intermediates .
Q. How can computational modeling guide the design of this compound analogs with improved pharmacokinetic properties?
- Methodology : Use density functional theory (DFT) to calculate logP (lipophilicity) and pKa (ionization state). Molecular dynamics simulations predict binding to serum proteins (e.g., albumin) or metabolic enzymes (e.g., CYP3A4). Validate predictions with in vitro ADME assays (e.g., hepatic microsomal stability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
